Ethyl 2-(benzoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
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Overview
Description
Ethyl 2-(benzoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
The synthesis of Ethyl 2-(benzoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate can be achieved through several synthetic routes. One common method involves the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The reaction conditions typically involve the use of ethanol as a solvent and a reducing agent . Industrial production methods may involve microwave-assisted synthesis to enhance reaction rates and yields .
Chemical Reactions Analysis
Ethyl 2-(benzoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols .
Scientific Research Applications
Ethyl 2-(benzoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of other thiophene derivatives with potential biological activities . In biology and medicine, it has been studied for its antimicrobial, antioxidant, anticorrosion, and anticancer properties . Additionally, it is used in the development of fluorescent sensors for the detection of metal ions such as indium and lead .
Mechanism of Action
The mechanism of action of Ethyl 2-(benzoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes . Its antioxidant activity is due to its ability to scavenge free radicals and prevent oxidative damage . The compound’s anticancer activity is linked to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
Ethyl 2-(benzoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate can be compared with other thiophene derivatives such as Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate and 2-Amino-benzo[b]thiophene-3-carboxylic acid ethyl ester . These compounds share similar structural features but differ in their substituents and biological activities. For example, Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate has been studied for its antimicrobial and anticancer properties, while 2-Amino-benzo[b]thiophene-3-carboxylic acid ethyl ester is used as a precursor for the synthesis of other biologically active molecules .
Properties
IUPAC Name |
ethyl 2-benzamido-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3S/c1-2-21-17(20)14-12-9-6-10-13(12)22-16(14)18-15(19)11-7-4-3-5-8-11/h3-5,7-8H,2,6,9-10H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCCZAXFZIZYXOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3S |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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